Eicosapentaenoic Acid Alkyne

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

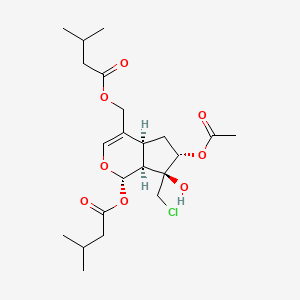

Eicosapentaenoic acid (EPA; Item No. 90110) is an ω-3 fatty acid abundantly available in marine organisms that has been shown to offer anti-inflammatory and cardiovascular benefits. EPA alkyne is a form of EPA with an ω-terminal alkyne. The terminal alkyne group can be used in click chemistry linking reactions to tag EPA with fluorescent or biotinylated labels for analysis of its metabolism and biological activity. Because the alkyne group is at the ω-terminus, this compound can be used to easily tag metabolites and derivatives.

Wissenschaftliche Forschungsanwendungen

1. Stereoselective Synthesis and Biological Activities

Eicosapentaenoic acid (EPA) is a polyunsaturated fatty acid used as a substrate for synthesizing specialized pro-resolving lipid mediators like Resolvin E1. This mediator exhibits multiple biological activities and is involved in clinical trial development programs. Techniques like the Evans-Nagao aldol reaction, stereoselective alkyne reduction, and Z-selective Wittig reaction are used for its synthesis, matching the structure of authentic Resolvin E1 (Nesman et al., 2020).

2. Heterotrophic Production by Microalgae

EPA, being essential in regulating biological functions and treating diseases like heart and inflammatory diseases, is explored for alternative sources beyond fish oil. Microalgae, capable of producing high-quality EPA, are considered a potential source. They can be grown heterotrophically on organic substrates without light, providing a controlled method for maximizing EPA production. Various strategies like strain improvement and cultivation system development are explored for commercial production (Wen & Chen, 2003).

3. Production Enhancement Strategies

Advancements in biotechnology and synthetic biology have led to new strategies to enhance the production of EPA. These include process engineering, metabolic regulation, and the construction of biosynthetic pathways. This approach is significant in increasing EPA production for addressing cardiovascular, cancer, and other diseases (Xia et al., 2020).

4. Oxidative Degradation and Synthetic Applications

EPA is also studied for its oxidative degradation into polyunsaturated aldehydes, exploring its potential in various synthetic applications. The conversion to α,β-ethylenic epoxide derivatives and the subsequent oxidative cleavage demonstrates its versatility in chemical synthesis (Holmeide & Skattebol, 2003).

5. Attenuation of Obesity-Related Hepatocellular Carcinogenesis

EPA has shown promise in reducing the development of hepatocellular carcinoma associated with obesity. It achieves this by inhibiting the activation of STAT3 and subsequent tumor cell proliferation, without affecting hepatic inflammation (Inoue-Yamauchi et al., 2017).

Eigenschaften

Produktname |

Eicosapentaenoic Acid Alkyne |

|---|---|

Molekularformel |

C20H26O2 |

Molekulargewicht |

298.4 |

InChI |

InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,3-4,6-7,9-10,12-13,15-16H,5,8,11,14,17-19H2,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15- |

InChI-Schlüssel |

FCLMKCFLVGHPHY-JLNKQSITSA-N |

SMILES |

C#C/C=CC/C=CC/C=CC/C=CC/C=CCCCC(O)=O |

Synonyme |

EPA Alkyne; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.